

# 3-Methylbenzotriazine molecular structure and formula

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## Compound of Interest

Compound Name: 3-Methylbenzo[1,2,4]triazine

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## An In-depth Technical Guide to 3-Methylbenzotriazine

Disclaimer: The term "3-Methylbenzotriazine" is not a standard IUPAC chemical name and can be ambiguous. This guide focuses on the most plausible isomer, 3-methyl-1,2,4-benzotriazine, for which synthetic routes have been described in the scientific literature. Data for a closely related, but structurally different compound, 1-methylbenzotriazole, is used for the quantitative analysis due to the absence of specific experimental data for 3-methyl-1,2,4-benzotriazine.

## Molecular Structure and Formula

The core structure of a benzotriazine consists of a benzene ring fused to a triazine ring (a six-membered ring with three nitrogen atoms). There are two main isomers of the parent benzotriazine: 1,2,3-benzotriazine and 1,2,4-benzotriazine.<sup>[1]</sup> This guide will focus on the 1,2,4-benzotriazine isomer, substituted with a methyl group at the 3-position.

Molecular Formula:  $C_8H_7N_3$

The molecular structure of 3-methyl-1,2,4-benzotriazine is depicted below.

Figure 1: Molecular Structure of 3-methyl-1,2,4-benzotriazine

## Physicochemical and Quantitative Data

As of this writing, a comprehensive, experimentally verified dataset for 3-methyl-1,2,4-benzotriazine is not readily available in public databases. Therefore, the following table summarizes the known properties of a related compound, 1-methylbenzotriazole ( $C_7H_7N_3$ ), which features a methyl group on a fused benzene-triazole ring system.<sup>[2][3][4][5]</sup> This data is provided for comparative purposes and as an estimation of the general characteristics that might be expected for a molecule of this type.

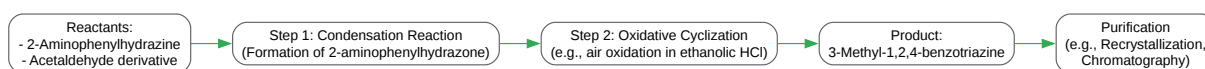
Property	Value	Citations
Molecular Formula	$C_7H_7N_3$	<sup>[5]</sup>
Molecular Weight	133.15 g/mol	<sup>[5]</sup>
Appearance	White to pale beige solid	<sup>[3]</sup>
Melting Point	64-65 °C	<sup>[2]</sup>
Boiling Point	270.5 ± 9.0 °C at 760 mmHg	<sup>[2]</sup>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<sup>[2]</sup>
Flash Point	117.4 ± 18.7 °C	<sup>[2]</sup>
Solubility	Soluble in chloroform, methanol. Limited solubility in water.	<sup>[3][6]</sup>
Vapor Pressure	0.0113 mmHg at 25°C	<sup>[3]</sup>
LogP (octanol/water)	1.06	<sup>[2]</sup>

## Experimental Protocols: Synthesis of 3-Methyl-1,2,4-benzotriazine

The synthesis of 3-substituted-1,2,4-benzotriazines can be achieved through the oxidation and acid-catalyzed cyclization of 2-aminophenylhydrazones.<sup>[7]</sup> The following protocol is a representative method for the synthesis of 3-methyl-1,2,4-benzotriazine.

### 3.1 Synthesis Workflow

The overall workflow involves the formation of a 2-aminophenylhydrazone intermediate from 2-aminophenylhydrazine and an acetaldehyde equivalent, followed by oxidative cyclization.



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Figure 2: Synthesis Workflow for 3-Methyl-1,2,4-benzotriazine

### 3.2 Detailed Methodology

This protocol is adapted from established methods for the synthesis of 3-substituted-1,2,4-benzotriazines.[7][8]

Materials:

- 2-Nitrophenylhydrazine
- Acetaldehyde
- Palladium on carbon (Pd/C) catalyst
- Hydrogen source (e.g., H<sub>2</sub> gas)
- Manganese dioxide (MnO<sub>2</sub>)
- Ethanol (EtOH)
- Hydrochloric acid (HCl)
- Suitable organic solvent (e.g., Dichloromethane - DCM)

Procedure:

- Preparation of N-acetyl-N'-(2-nitrophenyl)hydrazine:

- React 2-nitrophenylhydrazine with acetic anhydride. This step introduces the precursor to the methyl group at the 3-position.
- Reduction of the Nitro Group:
  - Dissolve the N-acetyl-N'-(2-nitrophenyl)hydrazine intermediate in a suitable solvent like ethanol.
  - Add a catalytic amount of Pd/C.
  - Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amino group, forming N-acetyl-N'-(2-aminophenyl)hydrazine.
  - Filter the reaction mixture to remove the Pd/C catalyst.
- Oxidative Cyclization:
  - Dissolve the resulting N-acetyl-N'-(2-aminophenyl)hydrazine in a solvent such as dichloromethane.
  - Add an oxidizing agent, such as activated manganese dioxide ( $\text{MnO}_2$ ), to the solution.
  - Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - The oxidation of the intermediate dihydro-1,2,4-benzotriazine leads to the formation of the aromatic 3-methyl-1,2,4-benzotriazine.<sup>[7]</sup>
- Work-up and Purification:
  - Once the reaction is complete, filter the mixture to remove the manganese dioxide.
  - Evaporate the solvent from the filtrate under reduced pressure.
  - Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure 3-methyl-1,2,4-benzotriazine.

#### Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Hydrogen gas is flammable and should be handled with care.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

## Potential Applications and Research Interest

Benzotriazine derivatives are of significant interest to researchers in medicinal chemistry and materials science. They are recognized as important heterocyclic scaffolds with a wide range of reported biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1][9] The specific biological activities and signaling pathways associated with 3-methyl-1,2,4-benzotriazine are not well-documented and represent an area for future research. The core benzotriazine structure is valued as a versatile building block in the synthesis of other complex heterocyclic systems.[9]

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